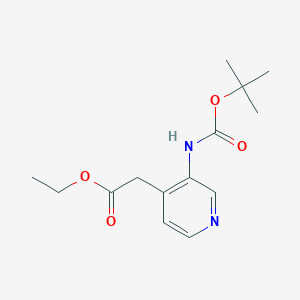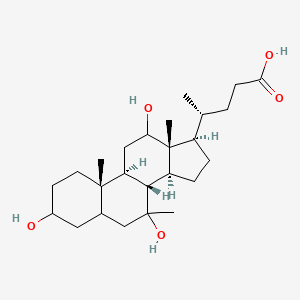
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of cholic acid, which is one of the primary bile acids produced in the liver.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- typically involves the hydroxylation of cholic acid at specific positions. The process can be complex, requiring precise control of reaction conditions to ensure the correct stereochemistry. Common reagents used in the synthesis include oxidizing agents and catalysts that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as bile from animals. The crude bile acids are first isolated and then subjected to various purification steps, including crystallization and chromatography, to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: It is studied for its role in the metabolism and regulation of bile acids.
Medicine: It has potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
The mechanism of action of Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- involves its interaction with specific receptors and enzymes in the body. It primarily targets the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By binding to FXR, this compound can modulate the expression of genes involved in bile acid homeostasis and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: Another primary bile acid with similar structure but different stereochemistry.
Chenodeoxycholic Acid: A bile acid with two hydroxyl groups instead of three.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with receptors. This makes it distinct from other bile acids and important for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C25H42O5 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16?,17-,18+,19+,20?,22+,23+,24?,25-/m1/s1 |
Clave InChI |
YSLVYCWXAPPBIQ-MOSOTAPBSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)(C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
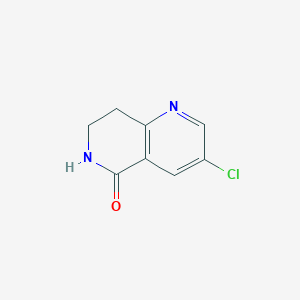
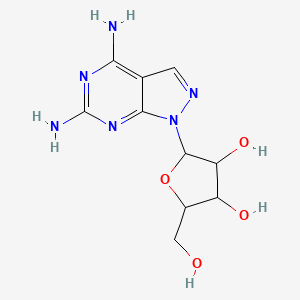
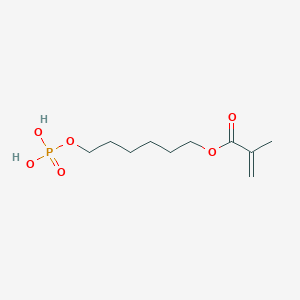
![[2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-3-yl]methyl acetate](/img/structure/B12095183.png)
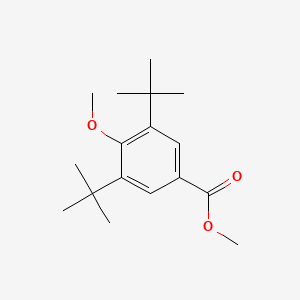

![2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]-2'-dexoyinosine](/img/structure/B12095200.png)

![4-[(9H-fluoren-9-ylmethoxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12095207.png)

